molecular formula C15H18N4O3 B2925258 N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014089-31-6

N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2925258
CAS No.: 1014089-31-6
M. Wt: 302.334
InChI Key: KLMCERQADLZTAZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of pyrazole carboxamides, a framework recognized for its diverse biological properties . Researchers are exploring its potential as a key intermediate or active molecule in developing novel therapeutic agents. While the specific biological profile of this compound is under investigation, structurally similar pyrazole carboxamides have demonstrated potent antifungal activities . The mechanism of action for these related compounds involves targeting fungal mitochondrial function, leading to the inhibition of critical enzymes in the respiratory chain such as succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV) . This disruption collapses the mitochondrial membrane potential, ultimately causing fungal cell death . The molecular structure of this compound, which features a carbamoylphenyl group linked to a substituted pyrazole core, is designed for optimal interaction with biological targets. The ethoxy and ethyl substituents on the pyrazole ring can influence the compound's lipophilicity, bioavailability, and binding affinity, making it a versatile scaffold for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-3-19-9-12(15(18-19)22-4-2)14(21)17-11-7-5-10(6-8-11)13(16)20/h5-9H,3-4H2,1-2H3,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMCERQADLZTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including antimicrobial and anticancer properties. The following sections provide a detailed analysis of its biological activity, supported by research findings and data tables.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against Gram-negative bacteria, particularly Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.49 to 31.25 μg/ml, showcasing their potency against planktonic cells and biofilm formation .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/ml)Target Bacteria
N-(4-carbamoylphenyl)-3-ethoxy...0.49 - 31.25H. influenzae, H. parainfluenzae
N-ethyl-3-amino-5-oxo-4-phenyl...<62.5H. parainfluenzae
N-(4-methoxyphenyl)-3-amino...500 - 1000Haemophilus spp.

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound have shown promising results. The compound exhibited no significant cytotoxic effects on Vero cells at concentrations up to 200 μg/ml, with an EC50 value of 278.8 μg/ml, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Data for Pyrazole Derivatives

CompoundEC50 (μg/ml)Cell LineObservations
N-(4-carbamoylphenyl)-3-ethoxy...278.8Vero CellsNon-toxic up to 200 μg/ml
N-ethyl-3-amino-5-oxo...>200Vero CellsNo cytotoxicity observed

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against clinical isolates of Haemophilus spp. The results indicated that the compound effectively inhibited both planktonic growth and biofilm formation, which is crucial in treating infections caused by biofilm-forming pathogens .

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. Modifications in the phenyl ring and ethoxy group can significantly influence its potency and selectivity against various pathogens. Ongoing research aims to optimize these structural components to enhance efficacy while minimizing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound differs from analogs in three key regions:

Pyrazole Substitution :

  • Position 1 : Ethyl group (common in many analogs, e.g., –12).
  • Position 3 : Ethoxy group (shared with –12 but absent in halogenated derivatives like ).

Carboxamide-Linked Aryl Group :

  • The 4-carbamoylphenyl group distinguishes it from compounds with halogenated (e.g., 4-fluorophenyl in ) or trifluoromethoxyphenyl () substituents.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Pyrazole/Aryl)
Target Compound C₁₅H₁₈N₄O₃* 326.33 1-Ethyl, 3-ethoxy; 4-carbamoylphenyl
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C₂₃H₁₇Cl₃N₄O 477.76 4-Methyl; 2,4-dichlorophenyl, pyridylmethyl
4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide C₁₅H₁₈FN₃O₃ 307.32 4-Ethoxy; 4-fluorophenyl, 2-methoxyethyl
3-Ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide C₁₅H₁₆F₃N₃O₃ 343.30 3-Ethoxy; 4-trifluoromethoxyphenyl

Note: The molecular formula for the target compound is inferred based on structural analysis due to lack of explicit data in the evidence.

(a) Cannabinoid CB1 Receptor Antagonism
  • : A pyrazole-3-carboxamide derivative with 2,4-dichlorophenyl and pyridylmethyl groups exhibited potent CB1 antagonism (IC₅₀ = 0.139 nM). Chlorine atoms enhance lipophilicity and receptor binding via hydrophobic interactions .
  • This might shift activity toward targets requiring polar interactions (e.g., enzymes or viral proteins).
(b) Antiviral Potential
  • : A carbamoylphenyl-containing thiazolopyridine carboxamide demonstrated computational predictions of SARS-CoV-2 spike glycoprotein inhibition, outperforming standard drugs. The carbamoyl group’s hydrogen-bonding capability likely contributes to target engagement .
  • thiazolopyridine core differences may alter binding kinetics.
(c) Electronic and Steric Effects
  • Halogenated Analogs (–12): Fluorine and chlorine substituents increase electron-withdrawing effects, stabilizing aromatic rings and enhancing metabolic stability.

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